(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone
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Overview
Description
The compound (3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone is a complex organic molecule that features a combination of several functional groups, including a piperidine ring, an oxadiazole ring, and a pyrazole ring
Mechanism of Action
Target of Action
The primary targets of this compound are yet to be identified. It is known that many bioactive aromatic compounds containing the indole nucleus bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of targets in the body.
Mode of Action
It is known that 1,2,4-oxadiazoles, a key structural component of this compound, possess hydrogen bond acceptor properties . This suggests that the compound could potentially form hydrogen bonds with its targets, leading to changes in their function.
Biochemical Pathways
It is known that indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially affect a wide range of biochemical pathways.
Result of Action
activities . This suggests that the compound could potentially have a broad spectrum of biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone typically involves multiple steps:
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Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of a suitable hydrazide with a nitrile oxide. This reaction often requires a base such as sodium hydroxide and is conducted under reflux conditions .
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Attachment to the Piperidine Ring: : The oxadiazole derivative is then reacted with a piperidine derivative. This step may involve nucleophilic substitution reactions where the oxadiazole acts as an electrophile .
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Formation of the Pyrazole Ring: : The pyrazole ring is typically formed through the condensation of a hydrazine with a 1,3-diketone. This reaction is usually carried out in the presence of an acid catalyst .
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Final Coupling: : The final step involves coupling the pyrazole derivative with the piperidine-oxadiazole intermediate. This can be achieved through a variety of coupling reactions, such as amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to an amine derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the piperidine and pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as triethylamine (TEA).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce amine derivatives. Substitution reactions typically result in the replacement of a leaving group with the nucleophile.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of multi-functionalized molecules in various chemical reactions.
Biology
Biologically, the compound is investigated for its potential as a pharmacophore. Its structural features make it a candidate for binding to various biological targets, which could lead to the development of new drugs.
Medicine
In medicine, the compound is explored for its potential therapeutic effects. Its ability to interact with specific molecular targets suggests it could be useful in treating diseases such as cancer, inflammation, or neurological disorders.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of more complex molecules. Its unique structure might impart desirable properties to polymers or other materials.
Comparison with Similar Compounds
Similar Compounds
(3-(1,2,4-Oxadiazol-5-yl)piperidine): Similar in structure but lacks the pyrazole ring.
(5-Methyl-1-phenyl-1H-pyrazole-4-carboxamide): Contains the pyrazole ring but lacks the piperidine and oxadiazole rings.
(3-Cyclopropyl-1,2,4-oxadiazole): Contains the oxadiazole ring but lacks the piperidine and pyrazole rings.
Uniqueness
The uniqueness of (3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone lies in its combination of three distinct functional groups. This combination allows for a wide range of chemical reactivity and biological activity, making it a versatile compound for research and potential therapeutic applications.
Properties
IUPAC Name |
[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-(5-methyl-1-phenylpyrazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O2/c1-15-19(13-23-27(15)18-7-3-2-4-8-18)22(28)26-11-5-6-16(14-26)12-20-24-21(25-29-20)17-9-10-17/h2-4,7-8,13,16-17H,5-6,9-12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYOTUICVGQHPCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CCCC(C3)CC4=NC(=NO4)C5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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